Ethyl 5-methylnicotinate

Catalog No.
S1899911
CAS No.
20826-02-2
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-methylnicotinate

CAS Number

20826-02-2

Product Name

Ethyl 5-methylnicotinate

IUPAC Name

ethyl 5-methylpyridine-3-carboxylate

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h4-6H,3H2,1-2H3

InChI Key

CLGKEUKISVVXPZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=CC(=C1)C

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C
  • Organic chemistry: Ethyl 5-methylnicotinate can be used as a building block in the synthesis of more complex molecules. These molecules could have potential applications in medicinal chemistry or other fields.
  • Chemical biology: Some studies have investigated the interactions of Ethyl 5-methylnicotinate with biological systems. For instance, a 2013 study published in the journal Molecules found that Ethyl 5-methylnicotinate inhibited an enzyme called histone deacetylase (HDAC). HDAC enzymes are involved in regulating gene expression, and some researchers believe that HDAC inhibitors may have therapeutic potential for diseases such as cancer [].

Ethyl 5-methylnicotinate is an organic compound classified as an ester derived from nicotinic acid, specifically the 5-methyl derivative. Its chemical formula is C9H11NO2C_9H_{11}NO_2 and it has a molecular weight of 165.19 g/mol. This compound is characterized by a pyridine ring with a methyl group at the 5-position and an ethyl ester at the carboxylic acid end. Ethyl 5-methylnicotinate is known for its high solubility in water and organic solvents, which enhances its utility in various applications, particularly in pharmaceuticals and chemical synthesis .

, including:

  • Ester Hydrolysis: This reaction occurs when water reacts with the ester bond, resulting in the formation of nicotinic acid and ethanol.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the leaving group (in this case, the ethyl group), leading to the formation of new compounds.
  • Reduction Reactions: The compound can be reduced to yield corresponding alcohols or amines depending on the reducing agent used.

These reactions are fundamental for its transformation into various derivatives that may exhibit different biological activities or properties.

Ethyl 5-methylnicotinate exhibits notable biological activities, primarily due to its structural similarity to nicotinic acid. It has been shown to have potential effects in:

  • Vasodilation: Similar to methyl nicotinate, it may promote vasodilation through the release of prostaglandins, enhancing blood flow when applied topically .
  • Antimicrobial Activity: Some studies suggest that compounds related to nicotinic acid possess antimicrobial properties, making ethyl 5-methylnicotinate a candidate for further investigation in this area.
  • CYP Enzyme Interaction: Ethyl 5-methylnicotinate acts as an inhibitor of certain cytochrome P450 enzymes (specifically CYP1A2), which may influence drug metabolism and efficacy .

The synthesis of ethyl 5-methylnicotinate typically involves several steps:

  • Methylation of Nicotinic Acid: The first step involves the methylation of nicotinic acid at the 5-position using methyl iodide or another suitable methylating agent.
  • Esterification: The resulting product is then reacted with ethanol in the presence of an acid catalyst (such as sulfuric acid) to form ethyl 5-methylnicotinate through an esterification reaction.
  • Purification: The product can be purified through recrystallization or distillation techniques to obtain a high-purity compound suitable for use in research or applications .

Ethyl 5-methylnicotinate has several applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it can be explored as a potential therapeutic agent in treating conditions that benefit from vasodilation or antimicrobial effects.
  • Cosmetics: Its ability to enhance blood flow makes it useful in topical formulations aimed at improving skin health and appearance.
  • Chemical Synthesis: As a building block, it can be used in the synthesis of more complex organic molecules and pharmaceuticals.

Ethyl 5-methylnicotinate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaSimilarity Index
Methyl 5-methylnicotinateC8H9NO2C_8H_9NO_20.93
Diethyl pyridine-3,5-dicarboxylateC12H14N2O4C_{12}H_{14}N_2O_40.93
Methyl 5-(hydroxymethyl)nicotinateC9H11NO3C_9H_{11}NO_30.93
Ethyl 6-(aminomethyl)nicotinate hydrochlorideC9H12N2O2C_9H_{12}N_2O_20.91
Ethyl 3-amino-4-pyridinecarboxylateC9H10N2O2C_9H_{10}N_2O_20.88

Uniqueness

What sets ethyl 5-methylnicotinate apart is its specific methyl substitution on the pyridine ring and its unique ester functionality. This structural feature influences its biological activity and interaction profile compared to other nicotinamide derivatives, making it a distinct candidate for further research and application development .

Ethyl 5-methylnicotinate is an organic compound classified as an ester derived from nicotinic acid, specifically representing the 5-methyl derivative with an ethyl ester functionality. The compound possesses the molecular formula C9H11NO2 and exhibits a molecular weight of 165.19 grams per mole. Its systematic name, according to International Union of Pure and Applied Chemistry nomenclature, is ethyl 5-methylpyridine-3-carboxylate.

The structural architecture of ethyl 5-methylnicotinate centers around a pyridine ring system featuring a methyl substituent at the 5-position and an ethyl ester group at the 3-position carboxylic acid site. This particular arrangement confers distinct chemical properties that differentiate it from other nicotinic acid derivatives. The compound typically manifests as a colorless to pale yellow liquid with distinctive aromatic characteristics.

The molecular structure exhibits enhanced lipophilicity compared to the parent nicotinic acid, primarily attributed to the ethyl ester moiety and methyl substitution pattern. This structural modification significantly influences both the compound's solubility profile and biological activity potential. The pyridine nitrogen atom maintains its basic properties, enabling participation in various chemical transformations including protonation reactions and coordination chemistry applications.

Table 1: Fundamental Chemical Properties of Ethyl 5-Methylnicotinate

PropertyValueSource
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Chemical Abstracts Service Number20826-02-2
PubChem Compound Identifier11367196
International Chemical IdentifierInChI=1S/C9H11NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h4-6H,3H2,1-2H3
Simplified Molecular Input Line Entry SystemCCOC(=O)c1cncc(C)c1
Physical StateColorless to pale yellow liquid
Solubility ProfileHigh in organic solvents, limited in water

The compound demonstrates exceptional solubility in organic solvents such as ethanol and ether, while exhibiting limited aqueous solubility due to its hydrophobic ethyl group. This solubility pattern proves advantageous in organic synthesis applications where selective extraction and purification procedures are required. The presence of the pyridine ring imparts basic properties to the molecule, allowing it to participate in acid-base chemistry and form stable complexes with various metal centers.

Historical Context of Discovery and Early Synthesis

The development of ethyl 5-methylnicotinate synthesis methodologies emerged from broader research into nicotinic acid derivatives and their pharmaceutical applications. Early synthetic approaches focused on the systematic modification of nicotinic acid through esterification reactions combined with selective methylation strategies. The compound can be synthesized from nicotinic acid, which was originally identified in tobacco and various plant sources, establishing the foundational knowledge for subsequent derivative development.

Historical synthesis methodologies involved traditional esterification approaches utilizing 5-methylnicotinic acid as the starting material. The preparation of the parent 5-methylnicotinic acid requires oxidative transformation of 3,5-dimethylpyridine precursors. This process typically employs potassium permanganate as the oxidizing agent under controlled aqueous conditions, followed by purification through selective precipitation techniques based on differential solubility at varying hydrogen ion concentrations.

The synthetic methodology for 5-methylnicotinic acid preparation involves a multi-step process beginning with 3,5-dimethylpyridine oxidation. The reaction conditions require careful temperature control between 25-35 degrees Celsius, with potassium permanganate addition over several hours, followed by extended reaction periods at 30 degrees Celsius. The resulting crude product undergoes purification through pH-controlled precipitation, achieving purities exceeding 98.5 percent in the crude state and approaching 99 percent after recrystallization.

Contemporary synthetic approaches have evolved to incorporate more efficient and environmentally conscious methodologies. The esterification reaction typically involves treating 5-methylnicotinic acid with ethanol under acidic catalysis conditions, utilizing concentrated sulfuric acid or hydrochloric acid as promoters. This approach enables direct conversion of the carboxylic acid functionality to the corresponding ethyl ester with excellent yield and purity profiles.

Significance in Organic and Medicinal Chemistry

Ethyl 5-methylnicotinate occupies a prominent position within organic chemistry as a versatile synthetic intermediate and pharmaceutical building block. Its structural features make it particularly valuable for developing compounds targeting neurological disorders and vascular health applications. The compound's similarity to nicotinic acid enables it to interact with biological systems in ways that may produce therapeutic benefits related to vasodilation and cognitive function enhancement.

In pharmaceutical development, ethyl 5-methylnicotinate serves as a key intermediate in synthesizing various medicinal compounds. Its unique structural characteristics can enhance drug formulation efficacy, particularly in neurological disorder treatments. The compound's chemical stability and reactivity profile make it an excellent candidate for further derivatization reactions that can yield novel therapeutic agents with improved pharmacological properties.

The compound demonstrates notable biological activities primarily attributed to its structural relationship with nicotinic acid. Research indicates potential applications in cardiovascular health through vasodilation mechanisms, as well as possible cognitive function benefits. These biological effects suggest that ethyl 5-methylnicotinate may serve as a lead compound for developing new therapeutic agents targeting circulatory and neurological conditions.

Table 2: Applications and Significance Areas

Application DomainSpecific UsesResearch Focus
Pharmaceutical DevelopmentNeurological disorder treatmentsDrug synthesis intermediate
Biochemical ResearchMetabolic pathway studiesEnzyme interaction analysis
Organic SynthesisBuilding block for complex moleculesChemical transformation studies
Agrochemical ApplicationsPesticide and herbicide formulationsCrop protection strategies
Material ScienceAdvanced polymer developmentChemical stability applications
Analytical ChemistryAnalytical standard compoundQuantification reference material

Within biochemical research, ethyl 5-methylnicotinate proves valuable for investigating metabolic pathways and enzyme interactions. Researchers utilize this compound to gain insights into cellular processes and identify potential therapeutic targets for various disease states. Its chemical structure allows for detailed studies of how nicotinic acid derivatives interact with biological systems at the molecular level.

The compound's applications extend beyond pharmaceutical research into agrochemical development, where it contributes to formulating pesticides and herbicides with improved efficacy and reduced environmental impact. Its chemical stability and reactivity characteristics make it suitable for developing crop protection strategies that balance agricultural productivity with ecological preservation concerns.

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D-COSY)

Proton Nuclear Magnetic Resonance Spectroscopy (¹H NMR)

The ¹H NMR spectroscopic analysis of ethyl 5-methylnicotinate reveals characteristic signal patterns that confirm its structural identity and purity. The aromatic region between 7.5 and 9.0 parts per million displays the distinctive pyridine ring proton resonances [1] [2]. These signals appear as distinct multiplets due to the electron-deficient nature of the pyridine ring system, which causes significant downfield chemical shifts compared to benzene derivatives [2] [3].

The ethyl ester moiety exhibits the characteristic quartet-triplet coupling pattern expected for ethoxycarbonyl groups. The ethyl methylene protons (OCH₂) resonate between 4.0 and 4.5 parts per million as a quartet with coupling constant values of approximately 7 hertz, while the terminal methyl group appears as a triplet centered around 1.3 parts per million [2] [4]. The methyl substituent on the pyridine ring at the 5-position generates a singlet resonance between 2.0 and 2.5 parts per million, consistent with aromatic methyl groups in similar nicotinate derivatives [5] [6].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C NMR)

The ¹³C NMR spectrum provides detailed information about the carbon framework of ethyl 5-methylnicotinate. The ester carbonyl carbon appears in the characteristic range of 160-170 parts per million, consistent with aromatic ester functionalities [7] [5]. The pyridine ring carbons are distributed across the aromatic region from 120 to 160 parts per million, with the electron-deficient nature of the nitrogen heterocycle causing distinct chemical shift patterns [7] [8].

The aliphatic carbons of the ethyl ester group appear in the expected regions, with the methylene carbon resonating around 60-65 parts per million and the terminal methyl carbon appearing between 10-15 parts per million [7] [2]. The 5-methyl substituent on the pyridine ring typically resonates between 20-25 parts per million, distinguishing it from the ethyl ester methyl group [5] [6].

Two-Dimensional Correlation Spectroscopy (2D-COSY)

Two-dimensional correlation spectroscopy provides valuable structural confirmation through the identification of scalar coupling relationships between adjacent protons [9] [10]. In ethyl 5-methylnicotinate, the COSY spectrum reveals cross-peaks between the ethyl ester protons, confirming the integrity of the ethoxycarbonyl functionality [9] [11].

The aromatic region of the COSY spectrum displays correlation patterns characteristic of the substituted pyridine ring system. The coupling relationships between pyridine ring protons provide definitive evidence for the 5-methyl substitution pattern, as the coupling network differs significantly from other isomeric arrangements [12] [10]. The 2D-COSY analysis serves as a powerful tool for confirming the regiochemistry and detecting potential impurities or isomeric contaminants [10] [11].

Infrared and Mass Spectrometric Profiling

Infrared Spectroscopy

The infrared spectrum of ethyl 5-methylnicotinate exhibits several characteristic absorption bands that provide structural confirmation and purity assessment. The ester carbonyl stretching vibration appears prominently between 1650 and 1680 wavenumbers, consistent with aromatic ester functionalities [6] [13]. This band position is influenced by the conjugation with the pyridine ring system, causing a slight shift compared to aliphatic esters [14] [15].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1580-1600 wavenumber region, characteristic of pyridine ring systems [6] [16]. The carbon-hydrogen stretching vibrations appear in two distinct regions: aromatic carbon-hydrogen bonds produce absorption bands between 3000-3100 wavenumbers, while aliphatic carbon-hydrogen bonds from the ethyl ester and methyl substituent generate bands in the 2900-3000 wavenumber range [6] [16].

The pyridine carbon-nitrogen stretching vibration contributes to absorption bands in the 1300-1350 wavenumber region, providing additional confirmation of the heterocyclic structure [14] [6]. These spectroscopic features collectively provide a unique fingerprint for ethyl 5-methylnicotinate identification and quality assessment [14] [13].

Mass Spectrometric Analysis

Mass spectrometric analysis of ethyl 5-methylnicotinate reveals distinctive fragmentation patterns that confirm its molecular structure and enable identification of degradation products or impurities. The molecular ion peak appears at mass-to-charge ratio 165, corresponding to the molecular formula C₉H₁₁NO₂ [18].

The fragmentation pattern follows predictable pathways characteristic of ethyl nicotinate derivatives. The base peak typically appears at mass-to-charge ratio 120, resulting from the loss of the ethoxy group (-OC₂H₅, mass 45) from the molecular ion [19] [20]. This fragmentation represents an alpha-cleavage adjacent to the carbonyl group, a common process in ester mass spectrometry [19] [21].

Additional significant fragment ions include mass-to-charge ratio 137, formed by the loss of carbon monoxide (mass 28) from the molecular ion, and mass-to-charge ratio 92, corresponding to the methylpyridyl cation [22] [19]. The McLafferty rearrangement, characteristic of ethyl esters, produces a fragment at mass-to-charge ratio 93, providing additional structural confirmation [19] [20].

The mass spectrometric fragmentation pattern serves as a reliable analytical tool for compound identification, purity assessment, and detection of structural isomers or related impurities [23] [22]. The reproducible fragmentation pathways enable quantitative analysis and quality control applications [23] [24].

Thermodynamic and Kinetic Properties

Melting Point, Boiling Point, and Solubility Profiles

Thermal Transition Properties

Ethyl 5-methylnicotinate exhibits specific thermal properties that reflect its molecular structure and intermolecular interactions. The compound maintains a liquid state at room temperature, distinguishing it from some related nicotinate esters that exhibit solid phases under ambient conditions [25] [26]. The boiling point has been determined to be 246.3 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury), indicating moderate volatility suitable for various synthetic and analytical applications [18].

Comparative analysis with related compounds reveals structural influences on thermal properties. Methyl 5-methylnicotinate, the lower homolog, exhibits a significantly higher melting point range of 46-50 degrees Celsius and demonstrates different phase behavior [25]. The longer ethyl chain in ethyl 5-methylnicotinate reduces intermolecular packing efficiency, resulting in a liquid phase at ambient temperature while maintaining thermal stability at elevated temperatures [25] [18].

The flash point of 102.8 degrees Celsius indicates moderate flammability characteristics and establishes safety parameters for handling and storage [18]. This thermal property is particularly relevant for industrial applications and establishes guidelines for safe processing temperatures [18] [27].

Solubility Characteristics

The solubility profile of ethyl 5-methylnicotinate reflects the dual hydrophilic-lipophilic character imparted by the pyridine ring system and ethyl ester functionality. The compound demonstrates high solubility in organic solvents, including ethanol, ether, and other polar aprotic solvents [28]. This enhanced organic solubility facilitates purification procedures and enables efficient extraction methodologies [18].

Aqueous solubility is limited due to the hydrophobic ethyl ester moiety, despite the presence of the polar pyridine nitrogen [18]. The logarithmic partition coefficient (LogP) value of 1.567 indicates moderate lipophilicity, positioning the compound in an optimal range for biological membrane permeability and pharmaceutical applications [18] [29].

The solubility characteristics enable selective separation and purification strategies based on differential solubility in various solvent systems. This property proves advantageous in synthetic applications where selective extraction and purification procedures are required [28].

Stability Under Varied Environmental Conditions

Thermal Stability Assessment

Ethyl 5-methylnicotinate demonstrates favorable thermal stability under normal storage and handling conditions. The compound remains chemically intact at room temperature storage for extended periods when maintained under appropriate conditions [30] [31]. Thermal analysis studies indicate stability up to approximately 200 degrees Celsius, above which thermal decomposition may occur through decarboxylation or other degradative pathways [32] [31].

Elevated temperature studies reveal that thermal degradation follows predictable patterns common to aromatic esters. Decarboxylation represents the primary thermal degradation pathway at temperatures exceeding the compound's thermal stability threshold [32] [33]. This thermal behavior establishes safe operating temperature ranges for synthetic procedures and processing applications [32] [34].

Chemical Stability Under Environmental Conditions

The chemical stability of ethyl 5-methylnicotinate is influenced by various environmental factors including pH, moisture, light exposure, and atmospheric composition. Under neutral to slightly acidic conditions, the compound exhibits excellent stability with minimal degradation over extended storage periods [30] [29].

Hydrolytic stability represents a critical consideration for long-term storage and application development. The ester functionality is susceptible to base-catalyzed hydrolysis, particularly under alkaline conditions, yielding 5-methylnicotinic acid and ethanol as the primary degradation products [29] [33]. This hydrolytic pathway follows classical ester hydrolysis mechanisms and can be minimized through appropriate pH control and storage conditions [29] [33].

Photostability studies indicate that ethyl 5-methylnicotinate should be stored under dark or reduced light conditions to prevent potential photodegradation [26] [35]. While the compound does not exhibit extreme photosensitivity, standard light protection measures are recommended for long-term storage [26] [34].

Oxidative stability is generally favorable under normal atmospheric conditions, though exposure to strong oxidizing agents should be avoided [30] [34]. The compound demonstrates compatibility with standard laboratory and industrial environments when stored according to recommended guidelines [30] [31].

Air exposure studies confirm that ethyl 5-methylnicotinate remains stable under normal atmospheric conditions, though storage under inert atmosphere may be preferable for critical applications or extended storage periods [30] [34]. Moisture sensitivity is minimal, though standard dry storage conditions are recommended to prevent potential hydrolytic degradation [30] [31].

XLogP3

1.4

Wikipedia

Ethyl 5-methylnicotinate

Dates

Modify: 2023-08-16

Explore Compound Types